molecular formula C8H8ClNO2 B1590674 Methyl 6-chloro-5-methylpyridine-3-carboxylate CAS No. 65169-42-8

Methyl 6-chloro-5-methylpyridine-3-carboxylate

Cat. No.: B1590674
CAS No.: 65169-42-8
M. Wt: 185.61 g/mol
InChI Key: VCMFHHZWOQVDEZ-UHFFFAOYSA-N
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Description

Methyl 6-chloro-5-methylpyridine-3-carboxylate is a chemical compound belonging to the class of pyridine derivatives. Pyridines are heterocyclic aromatic organic compounds, similar to benzene but with one methine group replaced by a nitrogen atom. This compound is characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 5th position of the pyridine ring, along with a carboxylate ester group at the 3rd position.

Synthetic Routes and Reaction Conditions:

  • Chlorination and Methylation: One common synthetic route involves the chlorination of 5-methylpyridine-3-carboxylate followed by methylation. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl₂) and a methylating agent like methyl iodide (CH₃I).

  • From Pyridine Derivatives: Another approach is to start with pyridine derivatives and introduce the chlorine and methyl groups through controlled reactions.

Industrial Production Methods: In an industrial setting, the compound is often synthesized through continuous flow processes to ensure consistency and efficiency. The reactions are carried out in specialized reactors under controlled temperature and pressure conditions to optimize yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: The chlorine atom can be substituted with other functional groups, such as fluorine or other halogens.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and their derivatives.

  • Reduction Products: Amines and their derivatives.

  • Substitution Products: Halogenated or other substituted pyridines.

Scientific Research Applications

Chemistry: Methyl 6-chloro-5-methylpyridine-3-carboxylate is used as an intermediate in the synthesis of more complex organic compounds. It is also employed in the study of reaction mechanisms involving pyridine derivatives.

Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting various receptors in the body.

Industry: In the chemical industry, it is used in the production of agrochemicals, dyes, and other fine chemicals.

Comparison with Similar Compounds

  • Methyl 6-chloropyridine-3-carboxylate: Similar structure but lacks the methyl group at the 5th position.

  • Methyl 6-chloro-3-methylpyridine-2-carboxylate: Similar but with a different position of the chlorine and methyl groups.

  • 2-Chloro-6-methylpyridine-4-carboxylic acid: Another pyridine derivative with different positions of the chlorine and carboxylate groups.

Uniqueness: Methyl 6-chloro-5-methylpyridine-3-carboxylate is unique due to its specific arrangement of substituents, which can influence its reactivity and biological activity compared to other similar compounds.

This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

methyl 6-chloro-5-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-5-3-6(8(11)12-2)4-10-7(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMFHHZWOQVDEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70496638
Record name Methyl 6-chloro-5-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65169-42-8
Record name Methyl 6-chloro-5-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-chloro-5-methylpyridine-3-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a mixture of methyl 5-bromo-6-chloro-3-pyridinecarboxylate (400 mg, 1.597 mmol), tetrakis(triphenylphosphine)palladium (0) (185 mg, 0.160 mmol), and K2CO3 (331 mg, 2.395 mmol) in dioxane (5 ml), trimethylboroxin (0.446 ml, 3.19 mmol) was added under argon. The reaction mixture was heated at 110° C. for 5 h. The reaction mixture was allowed to cool down, filtered through a pad of silica, and concentrated to give 176 mg of the crude material. Purification by flash chromatography using Flashmaster II, a 5 g spherical silica gel cartridge, and mixtures of hexane and DCM as eluent afforded 76 mg of desired compound and 84 mg of methyl 6-chloro-5-methyl-3-pyridinecarboxylate as by-product.
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
331 mg
Type
reactant
Reaction Step One
Quantity
0.446 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
185 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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